molecular formula C11H9BrN2O B14865764 5-Bromo-2-(4-methoxyphenyl)pyrimidine

5-Bromo-2-(4-methoxyphenyl)pyrimidine

Cat. No.: B14865764
M. Wt: 265.11 g/mol
InChI Key: ZYXVXPSQECSTQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(4-methoxyphenyl)pyrimidine (CAS 177727-12-7) is a high-purity organic compound with the molecular formula C11H9BrN2O and a molecular weight of 265.11. This pyrimidine derivative is a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. It is particularly useful in the design and synthesis of novel small-molecule therapeutics. Researchers utilize this brominated pyrimidine in cross-coupling reactions, where the bromine atom serves as a handle for further functionalization to create diverse chemical libraries . Pyrimidine cores, like the one in this compound, are significant scaffolds found in many bioactive molecules and approved drugs . Recent research has explored the integration of similar bromo-pyrimidine structures into potential bone anabolic agents that promote osteogenesis by upregulating osteogenic gene expression via the BMP2/SMAD1 signaling pathway . Other studies have investigated novel bromo-pyrimidine analogues as potent inhibitors of kinases like Bcr/Abl for anticancer activity and as scaffolds for developing antimicrobial agents . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

5-bromo-2-(4-methoxyphenyl)pyrimidine

InChI

InChI=1S/C11H9BrN2O/c1-15-10-4-2-8(3-5-10)11-13-6-9(12)7-14-11/h2-7H,1H3

InChI Key

ZYXVXPSQECSTQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(C=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-methoxyphenyl)pyrimidine typically involves the bromination of 2-(4-methoxyphenyl)pyrimidine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-methoxyphenyl)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-methoxyphenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. For example, it can inhibit the activity of certain kinases or modulate the function of ion channels .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 5-bromo-2-(4-methoxyphenyl)pyrimidine with analogous pyrimidine derivatives, emphasizing substituent effects on properties and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method Biological Activity/Application References
This compound C₁₁H₉BrN₂O 265.11 4-Methoxyphenyl Suzuki coupling (Pd catalyst) Neuroprotection (potential anti-AD)
5-Bromo-2-(p-tolyloxy)pyrimidine C₁₁H₉BrN₂O 265.11 p-Tolyloxy (4-methylphenoxy) Unspecified Lab reagent (no reported bioactivity)
5-Bromo-2-chloro-4-(methylthio)pyrimidine C₅H₄BrClN₂S 237.52 Cl, Methylthio Nucleophilic substitution Intermediate in drug synthesis
5-Bromo-2-(piperidin-4-yloxy)pyrimidine C₉H₁₂BrN₃O 266.12 Piperidin-4-yloxy Unspecified Not reported
5-Bromo-2-(morpholin-4-yl)pyrimidine C₈H₁₁BrN₄O 259.10 Morpholine Unspecified Kinase inhibition (e.g., FAK)

Key Observations

In contrast, p-tolyloxy (methylphenoxy) substituents (e.g., 5-bromo-2-(p-tolyloxy)pyrimidine) lack reported bioactivity, suggesting that the methoxy group’s electronic properties are critical for neuroprotection .

Synthetic Accessibility :

  • The Suzuki coupling method used for the target compound offers moderate yields (45%) and scalability .
  • Nucleophilic substitution (e.g., in 5-bromo-2-chloro-4-(methylthio)pyrimidine) provides efficient halogen replacement but may introduce steric hindrance with bulkier substituents .

Molecular Weight: All compounds fall within 237–266 g/mol, suitable for drug-like properties.

Q & A

Q. How to design a mechanistic study for nucleophilic substitution reactions in pyrimidine derivatives?

  • Isotopic Labeling : Use 15N^{15} \text{N}-labeled reactants to track nitrogen migration via 15N^{15} \text{N} NMR.
  • Computational Mapping : Perform transition-state analysis (IRC) in Gaussian to identify rate-limiting steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.